molecular formula C12H13NO B8482257 5-(But-2-yn-1-yloxy)-3-methyl-2-vinylpyridine

5-(But-2-yn-1-yloxy)-3-methyl-2-vinylpyridine

Cat. No. B8482257
M. Wt: 187.24 g/mol
InChI Key: ITHVOKPKOUGZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(But-2-yn-1-yloxy)-3-methyl-2-vinylpyridine is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(But-2-yn-1-yloxy)-3-methyl-2-vinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(But-2-yn-1-yloxy)-3-methyl-2-vinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(But-2-yn-1-yloxy)-3-methyl-2-vinylpyridine

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-but-2-ynoxy-2-ethenyl-3-methylpyridine

InChI

InChI=1S/C12H13NO/c1-4-6-7-14-11-8-10(3)12(5-2)13-9-11/h5,8-9H,2,7H2,1,3H3

InChI Key

ITHVOKPKOUGZRZ-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CN=C(C(=C1)C)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction mixture of 5-methyl-6-vinylpyridin-3-ol (100 mg, 0.00074 mmol), sodium 1-bromobut-2-yne (118 mg, 0.00088 mol, Alfa-Aesar) and cesium carbonate (361 mg, 0.0011 mol) in DMF (2 mL) was stirred for 2 h at 80° C. After completion of the reaction, reaction mixture was cooled to ambient temperature, poured into ice-cold water (10 mL) and extracted with ethyl acetate (3×10 mL). The combined organic layers were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The crude residue was purified by column chromatography using silica gel and eluting with 0-10% ethyl acetate in petroleum ether to give 5-(but-2-yn-1-yloxy)-3-methyl-2-vinylpyridine as an off white solid (85 mg, 61.5%). MS m/z=188.3 [M+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
sodium 1-bromobut-2-yne
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
361 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
61.5%

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